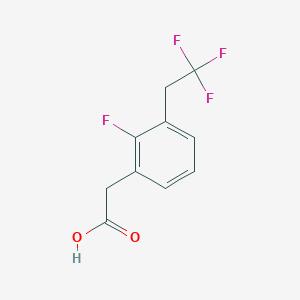
2-Fluoro-3-trifluoroethylphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-trifluoroethylphenylacetic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenylacetic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-trifluoroethylphenylacetic acid typically involves several key steps. One common method includes the fluorodeamination reactions and oxidation of corresponding β-fluoro-β-phenyl alcohols. Another approach involves the bromo fluorination of α-alkyl styrenes, followed by bromine-by-acetate replacement and hydrolysis of the acetates.
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale fluorination and oxidation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-trifluoroethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenylacetic acids, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Fluoro-3-trifluoroethylphenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral derivatizing agent to measure the enantiomeric excess of secondary alcohols or primary amines using 19F NMR spectra.
Biology: The compound has been studied for its stereo-selective hydrolysis by cultured cancer cell lines, offering potential insights into the development of ester-type anticancer prodrugs.
Medicine: It has applications in the development of fluorinated pharmaceuticals due to its unique electronic properties.
Industry: The compound is utilized in the synthesis of functionalized trifluoromethylated Z-alkenes, which are valuable intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-trifluoroethylphenylacetic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its electronic structure and reactivity, allowing it to participate in specific biochemical reactions. The compound’s structure has been elucidated through NMR spectroscopy, providing insights into its electronic environment and molecular behavior.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid
- Benzeneacetic acid, 2-fluoro-3-(trifluoromethyl)-
Comparison: Compared to similar compounds, 2-Fluoro-3-trifluoroethylphenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high reactivity and selectivity.
Propriétés
Formule moléculaire |
C10H8F4O2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
2-[2-fluoro-3-(2,2,2-trifluoroethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H8F4O2/c11-9-6(4-8(15)16)2-1-3-7(9)5-10(12,13)14/h1-3H,4-5H2,(H,15,16) |
Clé InChI |
LAUVBOCWKVVXDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CC(F)(F)F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


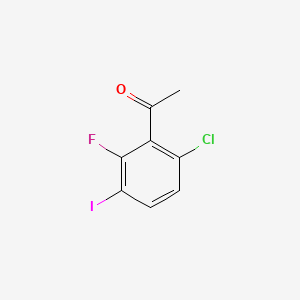
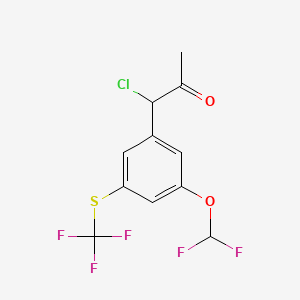
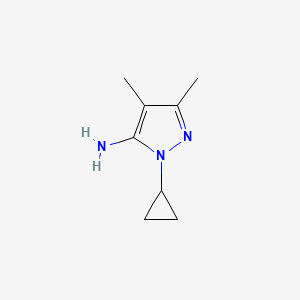
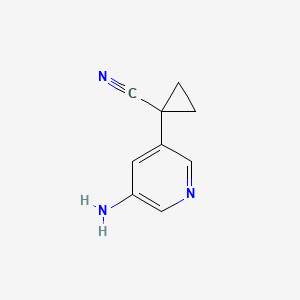
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)

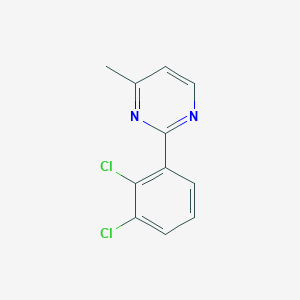

![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
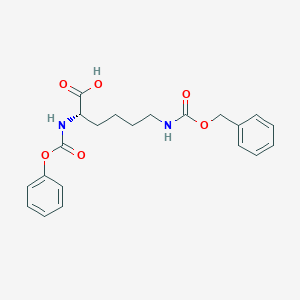
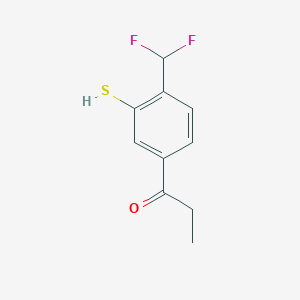
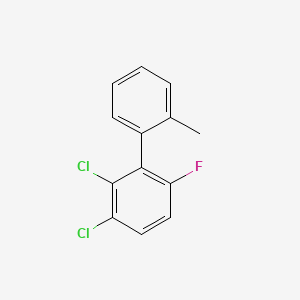
![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)

